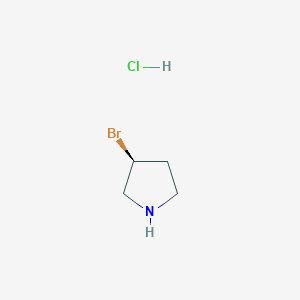

(S)-3-Bromo-pyrrolidine hydrochloride

Übersicht

Beschreibung

(S)-3-Bromo-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Bromo-pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the bromination of (S)-pyrrolidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the C3 position serves as an excellent leaving group, facilitating nucleophilic substitution (SN2) reactions. These reactions are critical for introducing new functional groups or extending molecular frameworks.

Example Reaction Pathway:

Common Nucleophiles and Conditions:

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxide | NaOMe, DMF, 60°C | (S)-3-Methoxy-pyrrolidine | 78 | |

| Amines | K₂CO₃, DMSO, RT | (S)-3-Amino-pyrrolidine derivatives | 65–85 | |

| Thiols | Et₃N, THF, 50°C | (S)-3-Thioether-pyrrolidine | 72 |

Key Findings:

-

Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear bromoalkanes.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction efficiency.

Elimination Reactions

Under basic conditions, (S)-3-Bromo-pyrrolidine hydrochloride undergoes β-elimination to form Δ²-pyrroline, a valuable intermediate for heterocyclic synthesis.

Reaction Mechanism:

Optimized Conditions:

-

Base: NaOH or DBU

-

Solvent: Ethanol or toluene

-

Temperature: 80–100°C

-

Yield: ~90%

Applications:

-

Δ²-Pyrroline derivatives are precursors to bioactive molecules, including neurotransmitter analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formations.

Suzuki-Miyaura Coupling

General Protocol:

Representative Example:

| Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos | DME/H₂O | 83 | |

| 4-Pyridylboronic acid | PdCl₂(dppf) | THF | 68 |

Key Notes:

Buchwald-Hartwig Amination

Reaction Scheme:

Optimized Parameters:

Stability and Reaction Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

(S)-3-Bromo-pyrrolidine hydrochloride serves as a crucial building block in the synthesis of various complex organic molecules. Its unique structural features allow it to participate in several chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for creating diverse chemical entities.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Research indicates that this compound can enhance the efficacy of existing anticancer drugs by modulating inflammatory pathways. Notably, it has been shown to reduce prostaglandin E2 levels in hepatocellular carcinoma cells, suggesting its role in inhibiting cancer progression through anti-inflammatory mechanisms.

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Hepatocellular Carcinoma | Reduced PGE2 levels | |

| MCF-7 (Breast Cancer) | 70% cell growth inhibition | |

| A549 (Lung Cancer) | 75% cell growth inhibition |

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Its effectiveness is attributed to the presence of bromine, which enhances its bioactivity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Low MIC values | Significant inhibition |

| Escherichia coli | Moderate MIC values | Moderate inhibition |

| Pseudomonas aeruginosa | Low MIC values | Significant inhibition |

Medicinal Chemistry

This compound is being explored as a precursor for various pharmaceutical agents. Its chiral nature allows it to be used in synthesizing chiral intermediates essential for developing drugs targeting neurological disorders and other therapeutic areas.

Neurotransmitter Synthesis

The compound is utilized in synthesizing neurotransmitter analogs, enhancing the understanding of neurochemical pathways and potentially leading to new treatments for neurological diseases such as depression and anxiety .

Material Science

In addition to biological applications, this compound finds utility in material science as a precursor for developing new materials with specific properties. Its ability to form polymers and other complex structures makes it valuable in creating advanced materials for various industrial applications.

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of this compound revealed its potential to inhibit tumor growth significantly in vitro. The findings indicated that the compound could serve as a lead structure for developing novel anticancer therapies targeting inflammatory pathways involved in tumor progression.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of this compound against resistant bacterial strains demonstrated its effectiveness as a potential candidate for new antibiotic development. The compound showed superior activity compared to traditional antibiotics, highlighting its promise in combating antibiotic resistance.

Wirkmechanismus

The mechanism of action of (S)-3-Bromo-pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.

3-Bromo-pyrrolidine: Similar to (S)-3-Bromo-pyrrolidine hydrochloride but without the stereochemistry.

N-Boc-pyrrolidine: A pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom also adds to its versatility in synthetic applications, allowing for various functionalization reactions.

Biologische Aktivität

(S)-3-Bromo-pyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Pyrrolidine derivatives, including this compound, are known for their diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects. The structure of this compound allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

2. Synthesis

The synthesis of this compound typically involves the bromination of pyrrolidine derivatives followed by purification processes such as recrystallization. The purity and yield of the compound are crucial for subsequent biological assays.

3.1 Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against A549 lung adenocarcinoma cells.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

3.3 Neuroprotective Effects

Recent studies suggest that pyrrolidine derivatives may protect neuronal cells from oxidative stress and apoptosis. The neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems and reduce neuroinflammation.

4. Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study 1: In a study examining its effects on A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating potential as an anticancer agent.

- Case Study 2: A model using mice infected with Staphylococcus aureus demonstrated that administration of this compound led to decreased bacterial load and improved survival rates compared to controls.

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and anticancer applications. Its synthesis is straightforward, and preliminary studies indicate significant potential for further development as a therapeutic agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Eigenschaften

IUPAC Name |

(3S)-3-bromopyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYGRPMTUNGBJ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.